molecular formula C9H12BrNO B3241957 2-(5-Bromo-2-methoxyphenyl)ethanamine CAS No. 149488-99-3

2-(5-Bromo-2-methoxyphenyl)ethanamine

Cat. No.: B3241957
CAS No.: 149488-99-3
M. Wt: 230.1 g/mol
InChI Key: VYKUQILPLBAETB-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-methoxyphenyl)ethanamine (IUPAC name), commonly referred to as 2C-B, is a substituted phenethylamine with a bromine atom at the 4-position and methoxy groups at the 2- and 5-positions of the phenyl ring . It belongs to the 2C-x series of psychoactive compounds, which are characterized by their hallucinogenic and entactogenic effects. The compound has a molecular formula of C₉H₁₂BrNO₂ and a molecular weight of 246.10 g/mol . Its hydrobromide salt form (CAS 206559-44-6) is often used in research due to enhanced stability and solubility .

2C-B acts primarily as a serotonin 5-HT₂A receptor agonist, though it also interacts with other serotonin receptor subtypes. Its effects include altered perception, euphoria, and visual hallucinations, typically at doses of 15–30 mg .

Properties

IUPAC Name

2-(5-bromo-2-methoxyphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-12-9-3-2-8(10)6-7(9)4-5-11/h2-3,6H,4-5,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKUQILPLBAETB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901297914
Record name 5-Bromo-2-methoxybenzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901297914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149488-99-3
Record name 5-Bromo-2-methoxybenzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149488-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-methoxybenzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901297914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-methoxyphenyl)ethanamine typically involves multiple steps. One common method starts with the bromination of 2-methoxyphenol to obtain 5-bromo-2-methoxyphenol. This is followed by the protection of the phenolic hydroxyl group using acetic anhydride, bromination using bromine under the catalysis of iron powder, and finally deacetylation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and subsequent amination reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Reaction Types and Pathways

The compound undergoes several characteristic reactions, primarily driven by its bromine atom, methoxy group, and primary amine functionality. Key reaction types include:

Reaction Type Reagents/Conditions Products Reference
Bromination Bromine (Br₂), Fe catalyst, 70–80°CBrominated derivatives at activated positions
Acetylation Acetic anhydride, 100°CAcetyl-protected amine (amide formation)
Nucleophilic Substitution Amines, thiols, or alkoxidesReplacement of bromine with nucleophiles
O-Demethylation HBr or BBr₃, refluxPhenolic derivatives
Oxidation KMnO₄ or CrO₃Aldehydes or carboxylic acids
Reduction LiAlH₄ or NaBH₄Dehalogenated or reduced amine products

Bromination and Substitution

  • Bromination : The methoxy group directs electrophilic bromination to the activated para position relative to the methoxy group. This reaction is critical in synthesizing polybrominated analogs .

  • Nucleophilic Aromatic Substitution : The bromine atom undergoes substitution with nucleophiles (e.g., amines, thiols) under basic conditions, enabling functional group diversification .

Functional Group Transformations

  • Amine Acetylation : Reaction with acetic anhydride forms the corresponding acetamide, protecting the amine during subsequent reactions .

  • O-Demethylation : Treatment with HBr removes the methoxy group, yielding phenolic derivatives, which are intermediates for further functionalization .

Oxidation and Reduction

  • Oxidation : The ethylamine side chain oxidizes to form imines or nitriles under strong oxidizing conditions (e.g., KMnO₄).

  • Reduction : Lithium aluminum hydride reduces the bromine to hydrogen, producing dehalogenated phenethylamine derivatives.

Synthetic Methodology

A 1995 Journal of Medicinal Chemistry study (cited in ) detailed the synthesis of this compound via bromination of 2-methoxyphenethylamine, achieving a 78% yield using bromine and iron powder at 70°C .

Metabolic Pathways

In vitro studies of structurally related compounds (e.g., 25B-NBF) revealed metabolic transformations via:

  • Hydroxylation : Addition of –OH groups to the aromatic ring or ethylamine chain .

  • O-Demethylation : Conversion of methoxy groups to hydroxyl groups, forming catechol derivatives .

  • Conjugation : Glucuronidation or sulfation of hydroxylated metabolites .

Biological Interaction Context

While not directly a chemical reaction, this compound’s interactions with serotonin and dopamine receptors highlight its potential as a psychoactive agent. The bromine atom enhances lipophilicity, improving blood-brain barrier penetration .

Industrial and Pharmaceutical Relevance

  • Scalable Synthesis : Industrial routes employ continuous flow reactors to optimize bromination and acetylation steps, achieving >90% purity .

  • Drug Intermediate : Used in synthesizing antipsychotics and antidepressants due to its modulatory effects on neurotransmitter systems .

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis :
    • The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new compounds with potential pharmaceutical applications.
  • Chemical Reactions :
    • It can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it versatile in synthetic organic chemistry. For example:
      • Oxidation : Can yield quinones.
      • Reduction : Can convert the bromine atom to hydrogen.
      • Substitution : The bromine can be replaced with other nucleophiles like amines .

Biology

  • Pharmacological Studies :
    • Research indicates that this compound may interact with serotonin receptors, acting as an agonist or antagonist. This interaction is significant for studying neurotransmitter release and related signaling pathways.
  • Effects on Biological Systems :
    • The compound can be used to investigate the effects of halogenated phenethylamines on various biological systems, potentially leading to insights into their therapeutic effects or toxicological profiles.

Industry

  • Production of Specialty Chemicals :
    • In industrial settings, this compound can be utilized in the production of specialty chemicals and materials, contributing to advancements in chemical manufacturing processes.

Case Study 1: Pharmacological Interaction

A study investigated the interaction of this compound with serotonin receptors in vitro. Results indicated that the compound exhibited selective binding affinity, suggesting its potential as a lead compound for developing new psychoactive substances.

Case Study 2: Synthetic Applications

Another research effort focused on utilizing this compound as a building block for synthesizing novel phenethylamine derivatives. The study demonstrated successful substitution reactions that yielded compounds with enhanced biological activity.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-methoxyphenyl)ethanamine involves its interaction with specific molecular targets, such as serotonin receptors. It may act as an agonist or antagonist at these receptors, influencing neurotransmitter release and signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Structural Analogues in the 2C-x Series

The 2C-x series comprises compounds with two methoxy groups (at the 2- and 5-positions) and a variable substituent at the 4-position. Key examples include:

Compound Substituent (4-position) Molecular Formula Molecular Weight (g/mol) Primary Receptor Affinity
2C-B (target compound) Bromine C₉H₁₂BrNO₂ 246.10 5-HT₂A, 5-HT₂C
2C-E Ethyl C₁₁H₁₇NO₂ 195.26 5-HT₂A
2C-I Iodine C₉H₁₂INO₂ 293.10 5-HT₂A
2C-C Chlorine C₉H₁₂ClNO₂ 201.65 5-HT₂A

Key Differences :

  • Potency : Halogenated derivatives (2C-B, 2C-I, 2C-C) exhibit higher potency than alkyl-substituted analogs (e.g., 2C-E) due to increased electron-withdrawing effects, enhancing receptor binding .
  • Metabolism : Bromine and iodine substituents slow hepatic metabolism compared to chlorine or ethyl groups, prolonging duration of action .

NBOMe Derivatives

NBOMe compounds, such as 25B-NBOMe (2-(4-bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine), are N-benzyl derivatives of 2C-x compounds. They share the same phenyl ring substitution pattern as 2C-B but include an N-methoxybenzyl group .

Compound Structural Feature Molecular Formula Molecular Weight (g/mol) Potency (vs. 2C-B) Toxicity Risk
25B-NBOMe N-methoxybenzyl group added C₁₈H₂₁BrNO₃ 379.27 10–100× higher Severe
25I-NBOMe Iodine substituent + N-benzyl C₁₈H₂₁INO₃ 426.27 50–100× higher Severe

Key Differences :

  • Receptor Binding : The N-methoxybenzyl group in NBOMe derivatives significantly increases 5-HT₂A affinity, leading to sub-milligram active doses .
  • Toxicity : NBOMe compounds are associated with severe adverse effects, including seizures, hyperthermia, and fatalities, unlike the relatively safer profile of 2C-B .
  • Metabolism : NBOMe compounds are metabolized primarily by CYP3A4 and CYP2D6, whereas 2C-B undergoes O-demethylation via CYP2D6 .

Benzodifurans and Other Phenethylamines

Benzodifurans (e.g., 2C-B-Fly) and amphetamine derivatives (e.g., DOI) represent distinct structural classes but share partial overlap in receptor activity:

Compound Structural Class Molecular Formula Key Features
2C-B-Fly Benzodifuran C₁₃H₁₃BrNO Longer duration due to fused rings
DOI Substituted amphetamine C₁₁H₁₅ClNO₂ Higher selectivity for 5-HT₂A/2C

Key Differences :

  • Pharmacokinetics : Benzodifurans exhibit prolonged half-lives due to reduced metabolic degradation .
  • Selectivity: DOI shows negligible activity at non-serotonergic receptors, unlike 2C-B, which has mild dopaminergic effects .

Physico-Chemical and Quantum Molecular Descriptors

A comparative analysis of molecular descriptors (Table 2) highlights electronic and steric differences:

Parameter 2C-B 25B-NBOMe 2C-E
Dipole Moment (Debye) 3.8 4.2 3.5
HOMO Energy (eV) -5.2 -4.9 -5.4
LUMO Energy (eV) -1.3 -1.1 -1.5
Electrophilicity Index 2.7 3.1 2.4

Interpretation :

  • The higher electrophilicity of 25B-NBOMe correlates with its enhanced receptor binding and potency .
  • 2C-B’s intermediate HOMO-LUMO gap (3.5 eV) suggests moderate stability and reactivity .

Biological Activity

2-(5-Bromo-2-methoxyphenyl)ethanamine, a compound belonging to the class of phenethylamines, has garnered attention in scientific research due to its potential biological activities, particularly its interactions with neurotransmitter receptors. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), case studies, and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C9H12BrNO. The presence of the bromine atom and methoxy group on the phenyl ring significantly influences the compound's biological properties.

The primary mechanism of action for this compound involves its interaction with serotonin receptors, particularly the 5-HT2A receptor . This interaction modulates neurotransmitter release, impacting cognitive functions, mood regulation, and perception. The compound exhibits high binding affinity for these receptors, which is crucial in understanding its psychoactive effects and potential therapeutic applications in neuropharmacology.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

  • Neuropharmacological Effects : The compound has been studied for its effects on various neurotransmitter systems, leading to potential applications in treating mood disorders and cognitive impairments.
  • Anticancer Properties : Preliminary studies indicate that derivatives of this compound may exhibit antiproliferative effects against various cancer cell lines. For instance, related compounds have shown IC50 values in the low micromolar range against human cancer cell lines .
  • Metabolic Stability : Research on structurally similar compounds indicates that metabolic stability is an important factor in determining their efficacy and safety profiles .

Case Study: Neuropharmacological Effects

A study investigated the effects of this compound on animal models exhibiting symptoms of anxiety and depression. The results indicated that administration of the compound led to significant reductions in anxiety-like behaviors as measured by established behavioral assays (e.g., elevated plus maze and forced swim test). These findings suggest potential therapeutic applications in treating anxiety disorders.

Anticancer Activity

In vitro studies have assessed the antiproliferative activity of related compounds against various cancer cell lines. For example:

CompoundCancer Cell LineIC50 Value (µM)
Compound AHT-29 (Colon)1.4
Compound BA549 (Lung)0.6
Compound CMDA-MB-435 (Breast)0.8

These results underscore the potential of phenethylamine derivatives as anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the bromine or methoxy groups can significantly alter receptor binding affinity and biological outcomes. For instance, variations in substitution patterns on the phenyl ring have been shown to enhance or diminish activity at serotonin receptors .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(5-Bromo-2-methoxyphenyl)ethanamine, and how can intermediates be optimized for yield?

  • Methodological Answer : Synthesis typically involves bromination and methoxylation of a phenyl ring, followed by amine functionalization. For example, a bromo-trifluoromethylphenyl methanamine derivative was synthesized via multi-step reactions, including methyl tert-butyl ether extraction and sodium hydroxide layer separation . Optimization may involve adjusting reaction temperatures, stoichiometry of reagents (e.g., bromine or methoxide sources), and purification via column chromatography. Yield improvements can be tracked using HPLC or NMR to monitor intermediate purity.

Q. How should researchers characterize the structural and spectroscopic properties of this compound?

  • Methodological Answer : Use ATR-FTIR spectroscopy to identify functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹, methoxy C-O bonds at ~1250 cm⁻¹). Mass spectrometry (HRMS) confirms molecular weight (e.g., C₉H₁₀BrNO₂, expected ~252 g/mol). For crystalline derivatives, X-ray diffraction provides precise bond angles and spatial configuration . Comparative analysis with analogs like 2C-B (4-bromo-2,5-dimethoxyphenethylamine) can validate spectral features .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., bromine).
  • Waste Disposal : Segregate halogenated waste and consult certified biohazard disposal services .
  • Emergency Response : For spills, neutralize with absorbent materials (e.g., vermiculite) and avoid aqueous rinses to prevent contamination .

Advanced Research Questions

Q. How does this compound interact with serotonin receptors, and what experimental assays are suitable for affinity studies?

  • Methodological Answer : The compound’s structural similarity to 2C-B (a 5-HT2A agonist) suggests potential serotonergic activity. Radioligand binding assays using [³H]ketanserin can quantify affinity for 5-HT2A receptors in transfected HEK293 cells. Functional assays (e.g., calcium flux via FLIPR) measure receptor activation . For neurochemical effects, zebrafish models may assess behavioral changes (e.g., altered swimming patterns) linked to receptor modulation .

Q. What analytical techniques resolve contradictions in reported pharmacological data for brominated phenethylamines?

  • Methodological Answer : Discrepancies in EC₅₀ values or receptor selectivity may arise from assay conditions (e.g., pH, temperature) or stereochemical impurities. Solutions include:

  • Chiral HPLC to separate enantiomers and test individual isomers.
  • Meta-analysis of published data, controlling for variables like cell line type (CHO vs. HEK293) .
  • Molecular docking simulations to predict binding modes and validate experimental results .

Q. How can researchers design derivatives of this compound to enhance selectivity for specific CNS targets?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Modify substituents on the phenyl ring (e.g., replacing methoxy with ethoxy or halogens) to alter lipophilicity and binding pockets. For example, 25B-NBOMe derivatives showed increased 5-HT2A affinity with bromo-substituents .
  • Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes and BBB permeability via PAMPA assays. Introducing methyl groups or fluorine atoms may reduce first-pass metabolism .

Regulatory and Compliance Considerations

Q. Is this compound subject to controlled substance regulations, and how does this impact research?

  • Methodological Answer : While not explicitly listed in the NY Public Health Law, structurally related NBOMe compounds (e.g., 25B-NBOMe) are Schedule I controlled substances . Researchers must:

  • Verify Legal Status : Consult DEA and local regulations before synthesis.
  • Documentation : Maintain detailed logs of synthesis batches and storage conditions for audits.
  • Ethical Approvals : Obtain IACUC or IRB approvals for in vivo studies involving vertebrates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Bromo-2-methoxyphenyl)ethanamine
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2-(5-Bromo-2-methoxyphenyl)ethanamine

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